molecular formula C15H13BrO B3314995 2-Bromo-3-(4-phenoxyphenyl)-1-propene CAS No. 951890-72-5

2-Bromo-3-(4-phenoxyphenyl)-1-propene

Cat. No. B3314995
CAS RN: 951890-72-5
M. Wt: 289.17 g/mol
InChI Key: CEJDBRQLOGLXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr . The reaction rate can be further increased by the addition of a catalytic amount of HCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-(4-phenoxyphenyl)-1-propene” are not explicitly mentioned in the available resources .

Scientific Research Applications

Organic Synthesis and Catalysis

Regiochemistry in Nucleophilic Attack

A study by Organ, Arvanitis, and Hynes (2003) delved into the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes, highlighting the influence of silver acetate and nucleophile concentrations in directing nucleophilic attack. The research demonstrated how varying conditions could shift nucleophilic attacks on dibromo propene derivatives, offering insights into the manipulation of reaction pathways for specific synthetic outcomes (Organ, Arvanitis, & Hynes, 2003).

Polymer Chemistry

Synthesis of Novel Copolymers

Kharas et al. (2016) reported on the novel copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, where derivatives of 2-bromo-3-(4-phenoxyphenyl)-1-propene were utilized. The study explored the synthesis, characterization, and thermal properties of these copolymers, contributing to the development of materials with unique properties for potential applications in electronics and materials science (Kharas et al., 2016).

Chemical Synthesis and Biological Evaluation

Synthesis of Benzene Derivatives

Batool et al. (2014) developed a convenient method for synthesizing (prop-2-ynyloxy) benzene derivatives, indicating the versatility of halogenated propenes in synthesizing complex organic molecules. This study also explored the antibacterial and antiurease activities of the synthesized compounds, underscoring the potential of these compounds in medicinal chemistry and biological applications (Batool et al., 2014).

Material Science

Polycondensation Techniques

Research by Miyakoshi, Yokoyama, and Yokozawa (2005) on the mechanism of Ni-catalyzed chain-growth polymerization of 2-bromo-3-hexylthiophene sheds light on the synthesis of regioregular poly(3-hexylthiophene) with controlled molecular weight and narrow polydispersity. This work contributes to the understanding of polymerization mechanisms, crucial for designing advanced materials for electronic applications (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Safety and Hazards

The safety and hazards associated with “2-Bromo-3-(4-phenoxyphenyl)-1-propene” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of “2-Bromo-3-(4-phenoxyphenyl)-1-propene” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDBRQLOGLXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)OC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-phenoxyphenyl)-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(4-phenoxyphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(4-phenoxyphenyl)-1-propene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(4-phenoxyphenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(4-phenoxyphenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(4-phenoxyphenyl)-1-propene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(4-phenoxyphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.